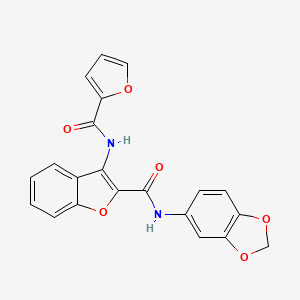

N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c24-20(16-6-3-9-26-16)23-18-13-4-1-2-5-14(13)29-19(18)21(25)22-12-7-8-15-17(10-12)28-11-27-15/h1-10H,11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTKRNZFTDTLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole with furan-2-carboxylic acid, followed by amide formation with benzofuran-2-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, particularly in cancer research and anti-inflammatory applications.

Anticancer Properties

Studies have demonstrated that derivatives of benzofuran compounds, similar to N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide, show significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In vitro tests reveal that compounds with similar structures can inhibit the growth of cancer cells such as HL-60 and HCT-116, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HL-60 | 0.03 |

| Compound B | HCT-116 | 0.05 |

| This compound | KB-VIN | 0.59 |

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. Research into related compounds suggests that they may inhibit pathways involved in inflammation, potentially making them useful in treating conditions like arthritis or other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the benzofuran core.

- Introduction of the furan amide group.

- Finalization through carboxamide formation.

Case Study: Synthesis Methodology

In a recent study, researchers successfully synthesized a related compound using a modified approach that increased yield and purity. The method involved:

- Utilizing microwave-assisted synthesis to enhance reaction rates.

- Employing column chromatography for purification.

Potential Applications in Drug Development

Given its biological activity, this compound is being investigated as a potential drug candidate for:

- Oncology : Targeting specific cancer types with tailored therapies.

- Inflammatory Disorders : Developing new treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and furan-based amides. Examples are:

- Benzofuran-2-carboxamide

- Furan-2-carboxamide

- Benzo[d][1,3]dioxole derivatives

Uniqueness

What sets N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide apart is its unique combination of benzofuran and furan moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and activity against various biological targets.

The synthesis of this compound typically involves several steps including the formation of the benzodioxole and benzofuran rings, followed by the introduction of the furan amide group. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₅N₃O₄

The compound exhibits a molecular weight of approximately 325.33 g/mol, and its structural uniqueness stems from the combination of aromatic rings and an amide functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, influencing signal transduction pathways critical for cellular responses.

Pharmacological Studies

Recent studies have highlighted the compound's diverse pharmacological effects:

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it was shown to reduce pro-inflammatory cytokine production in activated macrophages.

- Antitumor Effects : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Research has shown that it can induce apoptosis in glioma cells through mechanisms independent of AMPK pathways, highlighting its potential as an anti-cancer agent.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Results suggest that it displays moderate activity against bacterial strains, warranting further investigation into its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Antitumor | Induced apoptosis in glioma cells | |

| Antimicrobial | Moderate activity against Staphylococcus aureus |

Case Study: Antitumor Activity Evaluation

In a controlled study involving various cancer cell lines (e.g., Mia PaCa-2 and HepG2), this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. Mechanistic studies revealed activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling.

Q & A

Basic: What are the standard synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions, focusing on coupling benzodioxole and benzofuran moieties. A common approach includes:

Benzofuran Core Synthesis : Formation of the benzofuran-2-carboxamide scaffold via cyclization of substituted phenols or through palladium-catalyzed C–H arylation (e.g., as seen in benzofuran derivatives in ).

Amide Bond Formation : Coupling the benzodioxole-5-amine group to the benzofuran core using carbodiimide crosslinkers like EDC·HCl, often with DMAP as a catalyst (e.g., describes similar amidation protocols).

Functionalization : Introducing the furan-2-amido group via nucleophilic acyl substitution or direct coupling.

Key intermediates include benzofuran-2-carboxylic acid derivatives and activated esters of benzodioxole-5-amine. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions, such as hydrolysis of the benzodioxole ring .

Advanced: How can researchers resolve low yields in the amidation step during synthesis?

Methodological Answer:

Low yields in amidation often arise from incomplete activation of carboxylic acids or steric hindrance. Strategies include:

- Catalyst Optimization : Adding 4-DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, as demonstrated in , where DMAP improved reaction completion after 24 hours.

- Solvent Selection : Using polar aprotic solvents (e.g., DMF or CHCl₃) to stabilize intermediates.

- Temperature Control : Prolonged reaction times at room temperature (e.g., 48–72 hours) or mild heating (30–40°C) to drive the reaction.

- Purification Techniques : Column chromatography with gradient elution (e.g., toluene/EtOAc with acetic acid) to isolate the product from unreacted starting materials .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and amide linkages. For example, shifts in the benzodioxole protons (δ 6.7–7.1 ppm) and furan carbonyl carbons (δ 160–165 ppm) are diagnostic (e.g., ).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. reports space group P1 with cell parameters a = 9.4531 Å, b = 10.4462 Å for a related benzodioxole derivative .

- Mass Spectrometry : High-resolution ESI-MS or HR-MS validates molecular weight (e.g., ±0.5 ppm accuracy in ).

Advanced: How can computational modeling complement experimental data in analyzing conformational stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate intramolecular interactions (e.g., hydrogen bonds between the benzodioxole oxygen and amide NH).

- Molecular Docking : Predict binding affinities for biological targets (e.g., antifungal activity in ).

- Torsional Angle Analysis : Assess planarity of the benzofuran-benzodioxole system using software like ORTEP-3 ( ). Discrepancies >5° between experimental and calculated angles may indicate steric strain .

Basic: What biological activities have been reported for structurally similar benzodioxole-benzofuran hybrids?

Methodological Answer:

- Antifungal Activity : Compounds like N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)propylidene]-hydroxylamine ( ) show MIC values of 2–8 µg/mL against Candida spp. via inhibition of ergosterol biosynthesis.

- CNS Modulation : Benzodioxole derivatives (e.g., ) exhibit stimulant properties by interacting with monoamine transporters.

- Anticancer Potential : Analogues with amide linkages (e.g., ) target nuclear receptors or kinase pathways .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Verification : Ensure ≥95% purity via HPLC (avoid batches with unreacted intermediates, as in ).

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., fluconazole for antifungal tests).

- Structural Confirmation : Re-analyze bioactive samples via XRD to rule out polymorphism or isomerism (e.g., notes isomer contamination in benzodioxole derivatives) .

Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Intermediate Stability : Benzodioxole rings are prone to hydrolysis under acidic conditions; use anhydrous solvents and inert atmospheres (Ar/N₂).

- Catalyst Recovery : Transition to heterogeneous catalysts (e.g., polymer-supported EDC) to reduce purification steps.

- Solvent Volume : Optimize for minimal solvent use in reflux steps (e.g., uses ethanol for large-scale condensation) .

Advanced: How can researchers use X-ray data to resolve conflicting reports on hydrogen-bonding patterns?

Methodological Answer:

- Hydrogen-Bond Analysis : Refine XRD data with SHELXL ( ) to locate H atoms in difference Fourier maps. For example, identifies an intramolecular O–H···O bond (2.12 Å) stabilizing the conformation.

- Comparative Studies : Overlay structures from multiple studies (e.g., using Mercury software) to identify conserved interactions. Discrepancies >0.3 Å in bond lengths suggest experimental or refinement errors .

Basic: What safety protocols are recommended for handling intermediates with reactive functional groups?

Methodological Answer:

- Amide Activators : EDC·HCl and DMAP are irritants; use fume hoods and PPE (gloves, goggles).

- Benzodioxole Derivatives : Avoid prolonged exposure due to potential neurotoxicity ( notes CNS activity in related compounds).

- Waste Disposal : Quench reactive intermediates with aqueous HCl (e.g., ) before disposal .

Advanced: What strategies validate the absence of polymorphic forms in crystallized samples?

Methodological Answer:

- Powder XRD : Compare experimental patterns with single-crystal data to detect polymorphs.

- Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies melting point variations (>5°C differences indicate polymorphism).

- Solvent Screening : Crystallize from multiple solvents (e.g., EtOAc, hexane) to assess form stability, as in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.